molecular formula C8H18ClNO2 B2700759 2-[(4-methyloxan-4-yl)oxy]ethan-1-amine hydrochloride CAS No. 2155854-85-4

2-[(4-methyloxan-4-yl)oxy]ethan-1-amine hydrochloride

Cat. No.: B2700759
CAS No.: 2155854-85-4
M. Wt: 195.69
InChI Key: CFSSZCJTEXYSNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-methyloxan-4-yl)oxy]ethan-1-amine hydrochloride (CAS 2155854-85-4) is a chemical compound with the molecular formula C8H18ClNO2 and a molecular weight of 195.69 g/mol . It features a unique structure combining an ether-oxygen linkage and a primary amine group, both connected to a 4-methyltetrahydropyran ring system. This specific architecture, particularly the sterically hindered ether group on the tetrahydropyran ring, suggests potential for use as a versatile building block or intermediate in medicinal chemistry and drug discovery research. The presence of the basic amine functionality, supplied as a stable hydrochloride salt, makes this compound a candidate for salt formation and for the synthesis of more complex molecules. Its structure indicates potential applications in the development of compounds for pharmacological screening. Researchers may find value in its use for creating proprietary compound libraries or in structure-activity relationship (SAR) studies. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(4-methyloxan-4-yl)oxyethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-8(11-7-4-9)2-5-10-6-3-8;/h2-7,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSSZCJTEXYSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1)OCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-[(4-methyloxan-4-yl)oxy]ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

1. Pharmacological Studies

The compound is utilized in pharmacological research, particularly in the study of drug interactions and mechanisms of action. It has been noted for its potential effects on lysosomal phospholipase A2, an enzyme involved in lipid metabolism. Research indicates that compounds affecting this enzyme can lead to significant insights into drug-induced phospholipidosis, a condition characterized by abnormal lipid accumulation in cells .

Case Study: Inhibition of Lysosomal Phospholipase A2
A study demonstrated that certain compounds, including 2-[(4-methyloxan-4-yl)oxy]ethan-1-amine hydrochloride, inhibit lysosomal phospholipase A2 activity. This inhibition was linked to the accumulation of phospholipids within lysosomes, providing a model for understanding drug toxicity mechanisms .

2. Drug Development

The compound serves as a lead structure in the development of new therapeutic agents. Its unique structural features allow for modifications that can enhance efficacy and reduce side effects. Researchers are exploring its derivatives for potential use as anti-inflammatory and analgesic agents.

3. Biochemical Assays

In biochemical assays, 2-[(4-methyloxan-4-yl)oxy]ethan-1-amine hydrochloride is employed to assess enzyme activity and cellular responses to various stimuli. For instance, it has been used in assays to measure the thermal stability of enzymes under different conditions, providing insights into enzyme functionality and stability .

Table 1: Summary of Research Findings

Study ReferenceApplication AreaKey Findings
Pharmacological StudiesInhibition of lysosomal phospholipase A2 linked to drug-induced toxicity
Drug DevelopmentPotential as a lead compound for anti-inflammatory drugs
Biochemical AssaysUsed to assess enzyme activity and stability

Mechanism of Action

The mechanism of action of 2-[(4-methyloxan-4-yl)oxy]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis and Molecular Features

The table below highlights key structural differences between the target compound and analogs from the evidence:

Compound Substituent Molecular Weight Key Features References
Target compound 4-Methyloxan-4-yloxy ~235.7 (estimated) Cyclic ether, methyl-substituted ring N/A
2-[4-(Methylsulfanyl)phenoxy]ethanamine HCl 4-(Methylthio)phenoxy 221.7 Aromatic ether, sulfur-containing
2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine HCl 4-(4-Methoxyphenoxy)phenyl 279.8 Bis-aromatic ether, methoxy group
4-Methoxy-4-methylpentan-1-amine HCl 4-Methoxy-4-methylpentyl 182.7 Linear alkyl ether, branched chain
1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine HCl 4-(3-Methylbenzyloxy)phenyl 277.8 Benzyloxy substituent

Key Observations :

  • Cyclic vs.
  • Steric Effects : The methyl group on the oxane ring may hinder rotational freedom, contrasting with the planar aromatic substituents in analogs like 2C-P () or 25T-NBOH ().
Solubility and Stability
  • The oxane ring’s oxygen atom may increase water solubility relative to purely aromatic analogs (e.g., 2C-D in ), though less than sulfonamide-containing compounds.
  • The hydrochloride salt form enhances stability and crystallinity, a common trait across all analogs .

Biological Activity

2-[(4-methyloxan-4-yl)oxy]ethan-1-amine hydrochloride, also known as 2-((4-methyltetrahydro-2H-pyran-4-yl)oxy)ethan-1-amine hydrochloride, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound has the following chemical characteristics:

PropertyValue
IUPAC Name2-((4-methyltetrahydro-2H-pyran-4-yl)oxy)ethan-1-amine hydrochloride
Molecular FormulaC₈H₁₇ClN₂O₂
Molecular Weight194.69 g/mol
Purity≥ 95%
Physical FormPowder

Biological Activity

The biological activity of 2-[(4-methyloxan-4-yl)oxy]ethan-1-amine hydrochloride has been investigated in various contexts, particularly focusing on its pharmacological effects.

Research indicates that this compound may interact with specific protein targets, potentially influencing pathways related to:

  • Neurotransmission : It may modulate neurotransmitter systems, particularly those involving monoamines.
  • Cell Signaling : The compound could affect intracellular signaling pathways, leading to alterations in cellular responses.

Case Studies and Research Findings

Several studies have examined the biological effects and therapeutic potential of this compound:

  • Inhibition of Protein-Protein Interactions : A study highlighted the role of similar compounds in stabilizing protein-protein interactions, which could be relevant for understanding the mechanisms by which 2-[(4-methyloxan-4-yl)oxy]ethan-1-amine hydrochloride exerts its effects in cellular contexts .
  • Pharmacological Screening : In vitro assays have shown that derivatives of this compound can influence cellular processes such as apoptosis and proliferation in cancer cell lines. For instance, compounds with similar structures were found to exhibit significant anti-cancer activity through modulation of apoptotic pathways .
  • Toxicological Assessment : Preliminary toxicological studies indicated that while the compound does exhibit some cytotoxic effects at high concentrations, it also shows a favorable safety profile at therapeutic doses .

Summary of Biological Activities

Study ReferenceBiological ActivityObservations
Protein Interaction StabilizationEnhances stability of protein complexes
Anti-cancer ActivityInduces apoptosis in cancer cells
CytotoxicityMinimal toxicity at therapeutic levels

Pharmacokinetic Properties

PropertyValue
AbsorptionModerate
DistributionWide distribution
MetabolismHepatic
ExcretionRenal

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing multi-step synthesis of this compound?

  • Methodology : Begin with a retrosynthetic analysis to identify key intermediates. Use catalysts (e.g., palladium-based) for coupling reactions and optimize solvent systems (e.g., DMF/water mixtures) to enhance yield . Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography with gradient elution. For hydrochloride salt formation, employ HCl gas in anhydrous ether under controlled pH .
  • Data Validation : Compare NMR and mass spectrometry data with literature for intermediates. Use elemental analysis to confirm salt stoichiometry .

Q. How can researchers ensure purity and structural fidelity during characterization?

  • Methodology : Combine orthogonal techniques:

  • Purity : HPLC with UV detection (λ = 254 nm) and ≥95% area under the curve.
  • Structure : 1^1H/13^{13}C NMR for functional group verification; X-ray crystallography for absolute configuration (if crystalline) .
    • Contingency : If spectral anomalies arise (e.g., unexpected peaks), re-examine synthetic steps for side reactions (e.g., oxidation of amine groups) .

Q. What protocols are critical for assessing compound stability under storage conditions?

  • Methodology : Conduct accelerated stability studies:

  • Thermal Stability : Store samples at 40°C/75% RH for 6 months; monitor degradation via HPLC .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .
    • Mitigation : Use amber vials and dessicants for long-term storage .

Advanced Research Questions

Q. How to design in vitro bioactivity assays to evaluate receptor-targeted effects?

  • Experimental Design :

  • Target Selection : Prioritize receptors with structural homology to known amine-binding sites (e.g., GPCRs) .
  • Assay Conditions : Use HEK293 cells transfected with target receptors; measure cAMP or calcium flux via fluorescence .
    • Controls : Include positive (e.g., isoproterenol for β-adrenoceptors) and negative (vehicle-only) controls. Normalize data to cell viability (MTT assay) .

Q. How to resolve contradictions in bioactivity data across experimental models?

  • Analysis Framework :

  • Source Identification : Compare assay conditions (e.g., cell type, incubation time). For example, discrepancies in IC50_{50} values may arise from differential expression of metabolizing enzymes .
  • Meta-Analysis : Apply statistical models (e.g., ANOVA with post-hoc Tukey tests) to isolate variables .
    • Validation : Replicate key experiments using orthogonal methods (e.g., radioligand binding vs. functional assays) .

Q. What structural modifications could enhance aqueous solubility without compromising activity?

  • Strategies :

  • Pro-Drug Design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo .
  • Co-Solvent Systems : Test solubility in PEG 400/water mixtures; correlate with LogP values .
    • Evaluation : Measure partition coefficients (octanol/water) and simulate pharmacokinetics using software like GastroPlus .

Q. How to trace metabolic pathways in preclinical models?

  • Methodology :

  • Isotope Labeling : Synthesize 14^{14}C-labeled analogs and administer to rodents; collect plasma, urine, and feces over 72h .
  • Metabolite ID : Use LC-MS/MS with high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites .
    • Challenges : Differentiate host vs. gut microbiota-mediated metabolism via germ-free models .

Q. What experimental frameworks are suitable for environmental fate studies?

  • Design :

  • Abiotic Degradation : Expose to simulated sunlight (Xe lamp) and analyze photolysis products via GC-MS .
  • Biotic Degradation : Incubate with soil microbiota; quantify parent compound and metabolites over 30 days .
    • Modeling : Use QSAR to predict persistence and bioaccumulation potential .

Methodological Notes

  • Data Reporting : Adhere to IUPAC guidelines for reporting thermophysical properties and assay reproducibility metrics (e.g., ±SD, n ≥ 3) .
  • Safety Protocols : Handle hydrochloride salts in fume hoods with nitrile gloves; neutralize waste with 1M NaOH before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.